molecular formula C33H32N4O6 B600924 Dehydro Azelnidipine CAS No. 918659-10-6

Dehydro Azelnidipine

Cat. No. B600924
CAS RN: 918659-10-6
M. Wt: 580.65
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydro Azelnidipine is a derivative of Azelnidipine , a dihydropyridine calcium channel blocker. It is used as an antihypertensive treatment . Azelnidipine is marketed by Daiichi-Sankyo pharmaceuticals, Inc. in Japan . It has a gradual onset of action and produces a long-lasting decrease in blood pressure, with only a small increase in heart rate .


Chemical Reactions Analysis

Azelnidipine undergoes first-pass hepatic metabolism and is metabolized by hepatic cytochrome P450 (CYP) 3A4 . It does not have an active metabolite product . Information specific to this compound’s chemical reactions was not found in the search results.


Physical And Chemical Properties Analysis

Azelnidipine is widely bound to human plasma proteins (90%–91%) . In a Chinese study examining the pharmacokinetics of the drug, the volume of distribution was found to be 1749 +/- 964 . Unfortunately, specific physical and chemical properties of this compound were not found in the search results.

Scientific Research Applications

Pharmacokinetics and Clinical Efficacy in Chinese Patients

Azelnidipine, a third-generation, long-acting dihydropyridine calcium channel antagonist, has shown effective antihypertensive effects in patients with essential hypertension. Clinical studies in Chinese patients have demonstrated significant reductions in blood pressure, comparable to other antihypertensive drugs. Additionally, azelnidipine exhibits cardiovascular protective effects, such as anti-oxidative action and improvement in systolic and diastolic function (Chen, Zhang, Luo, & Zhang, 2015).

Cardiovascular and Sympathetic Responses

Azelnidipine has been shown to attenuate cardiovascular and sympathetic responses to stress in genetically hypertensive rats. Its action may be mediated by the inhibition of the sympathetic nervous system, suggesting its potential use in managing hypertension and stress-related cardiovascular conditions (Nakamoto et al., 2007).

Antioxidant Effects

A study focusing on the antioxidant activity of azelnidipine in cultured human arterial endothelial cells under oxidative stress found that azelnidipine has a potent antioxidative effect. This could be clinically beneficial when combined with its long-lasting antihypertensive action (Shinomiya et al., 2004).

Effects on Glucose Tolerance and Metabolic Disorders

Research suggests that azelnidipine could improve insulin resistance and glucose tolerance, potentially by inhibiting sympathetic nerve activity. Its anti-inflammatory and antioxidative effects make it a suitable antihypertensive agent for patients with glucose intolerance and metabolic disorders (Shimada, Miyauchi, & Daida, 2015).

Role Against Atherosclerosis

Azelnidipine shows potential in protecting against atherosclerosis by suppressing monocyte chemoattractant protein-1 overexpression in endothelial cells. This novel aspect of azelnidipine could be beneficial in managing cardiovascular diseases (Matsui, Yamagishi, Nakamura, & Inoue, 2006).

Bioavailability and Pharmacological Profiles

Studies have been conducted to improve the bioavailability of azelnidipine, including formulation of gastro retentive tablets to enhance its bioavailability and effectiveness in treatment. The pharmacological profile of azelnidipine suggests its utility as a new generation calcium antagonist (Gaikwad & Avari, 2019).

Method Development and Validation for Quantification

Research has been conducted to develop and validate methods for the quantification of azelnidipine, enhancing the accuracy and reliability of its measurement in clinical settings (Richards M et al., 2022).

Safety and Hazards

Azelnidipine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye damage . Safety data specific to Dehydro Azelnidipine was not found in the search results.

Future Directions

Azelnidipine has been found to have cardio-protective, neuroprotective, and anti-atherosclerotic properties, and has also been found to prevent insulin resistance . It is currently being studied for post-ischemic stroke management . As for Dehydro Azelnidipine, specific future directions were not found in the search results.

Biochemical Analysis

Biochemical Properties

Dehydro Azelnidipine interacts with various enzymes, proteins, and other biomolecules. The primary mechanism of action involves inhibiting trans-membrane Ca2+ influx through voltage-dependent channels of smooth muscles in vascular walls . This interaction with calcium channels, particularly L-type calcium channels, is crucial for its function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces a gradual decrease in blood pressure in hypertensive patients . Unlike other calcium channel blockers, it does not induce reflex tachycardia due to vasodilation . It also exhibits a prolonged hypotensive effect and has been shown to have a strong anti-arteriosclerotic action in vessels due to its high affinity for vascular tissue and antioxidative activity .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the influx of calcium ions through voltage-dependent channels in the smooth muscles of vascular walls . Normally, calcium induces smooth muscle contraction, contributing to hypertension. When calcium channels are blocked by this compound, the vascular smooth muscle does not contract, resulting in relaxation of vascular smooth muscle walls and decreased blood pressure .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been observed in laboratory settings. It has a gradual onset of action and produces a long-lasting decrease in blood pressure

properties

IUPAC Name

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,30H,18-19H2,1-3H3,(H2,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRXOJGNMIWOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydro Azelnidipine
Reactant of Route 2
Reactant of Route 2
Dehydro Azelnidipine
Reactant of Route 3
Reactant of Route 3
Dehydro Azelnidipine
Reactant of Route 4
Dehydro Azelnidipine
Reactant of Route 5
Reactant of Route 5
Dehydro Azelnidipine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dehydro Azelnidipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.